molecular formula C12H20N2O2 B12552933 1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one CAS No. 183628-83-3

1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one

Cat. No.: B12552933
CAS No.: 183628-83-3
M. Wt: 224.30 g/mol
InChI Key: AOMTZAFUNKMPPE-PIJUOVFKSA-N
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Description

1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one is a complex organic compound that features a piperidine ring and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a lithiated intermediate, followed by reduction and rearrangement to generate a protected piperidine intermediate. Subsequent deprotection and amide formation yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine and its substituted derivatives share structural similarities.

    Dihydropyridine Derivatives: Compounds such as nifedipine and amlodipine, which are used as calcium channel blockers, have similar dihydropyridine rings.

Uniqueness

1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one is unique due to its combination of piperidine and dihydropyridine rings, which confer distinct chemical and biological properties.

Properties

CAS No.

183628-83-3

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

1-[(2R)-2-hydroxy-5-piperidin-2-yl-3,4-dihydro-2H-pyridin-1-yl]ethanone

InChI

InChI=1S/C12H20N2O2/c1-9(15)14-8-10(5-6-12(14)16)11-4-2-3-7-13-11/h8,11-13,16H,2-7H2,1H3/t11?,12-/m1/s1

InChI Key

AOMTZAFUNKMPPE-PIJUOVFKSA-N

Isomeric SMILES

CC(=O)N1C=C(CC[C@H]1O)C2CCCCN2

Canonical SMILES

CC(=O)N1C=C(CCC1O)C2CCCCN2

Origin of Product

United States

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